(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) is a chemical compound with the molecular formula C18H17F6OSSb and a molecular weight of 517.14 g/mol . This compound is known for its unique structure, which includes a sulfonium ion bonded to a naphthalene ring and a hydroxyphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of (4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) typically involves the reaction of (4-hydroxyphenyl)methyl sulfonium with naphthalen-1-ylmethyl and hexafluorostibate(V). The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound. Industrial production methods may involve scaling up this reaction using larger quantities of reagents and optimized reaction conditions to achieve higher yields.
Analyse Chemischer Reaktionen
(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) involves its interaction with molecular targets and pathways within cells. The sulfonium ion can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biochemical effects, depending on the specific molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) can be compared with other similar compounds, such as:
(4-Hydroxyphenyl)(methyl)(phenyl)sulfonium hexafluorostibate(V): This compound has a similar structure but with a phenyl group instead of a naphthalene ring.
(4-Hydroxyphenyl)(methyl)(benzyl)sulfonium hexafluorostibate(V): This compound features a benzyl group in place of the naphthalene ring. The uniqueness of (4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) lies in its naphthalene ring, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C18H17F6OSSb |
---|---|
Molekulargewicht |
517.1 g/mol |
IUPAC-Name |
hexafluoroantimony(1-);(4-hydroxyphenyl)-methyl-(naphthalen-1-ylmethyl)sulfanium |
InChI |
InChI=1S/C18H16OS.6FH.Sb/c1-20(17-11-9-16(19)10-12-17)13-15-7-4-6-14-5-2-3-8-18(14)15;;;;;;;/h2-12H,13H2,1H3;6*1H;/q;;;;;;;+5/p-5 |
InChI-Schlüssel |
PXXVSCQTLPRULB-UHFFFAOYSA-I |
Kanonische SMILES |
C[S+](CC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)O.F[Sb-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.